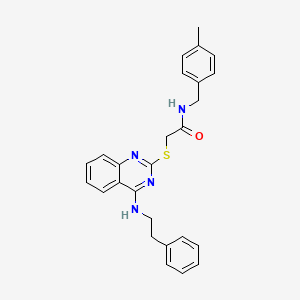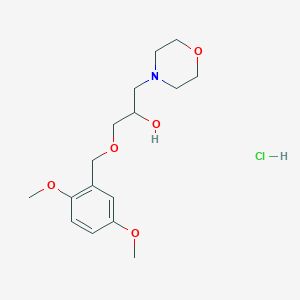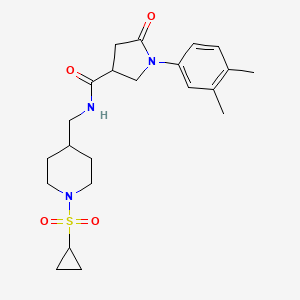![molecular formula C14H9F2N3O2S B2769784 N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-93-8](/img/structure/B2769784.png)
N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Chemical Reactions Analysis
The Dimroth rearrangement is a key chemical reaction involved in the synthesis of pyrimidine derivatives . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of functionalized thiazolo[3,2-a]pyrimidines involves reactions with amines, leading to primary and secondary amide derivatives. These processes are crucial for creating compounds with potential biological activities, and their structural features are elucidated through NMR analysis, highlighting the presence of stereoisomers due to both optical and conformational isomerism (Peterlin-Mašič et al., 2000).
Biological Activity
Compounds derived from thiazolo[3,2-a]pyrimidines have been synthesized and evaluated for antimicrobial activities. For instance, some derivatives exhibited significant inhibition of bacterial and fungal growth, comparing favorably to standard drugs (Akbari et al., 2008). Furthermore, novel benzodifuranyl derivatives, including thiazolopyrimidines, have been synthesized as anti-inflammatory and analgesic agents, displaying significant COX-2 selectivity and analgesic activity (Abu‐Hashem et al., 2020).
Antimicrobial and Anti-Inflammatory Properties
N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides have been synthesized and shown to possess antimicrobial activity, indicating their potential as therapeutic agents (Gein et al., 2015). Additionally, another study synthesized thiazolo [3,2-a] pyrimidine derivatives and evaluated their anti-inflammatory and antinociceptive activities, suggesting that these compounds could serve as a basis for developing new therapeutic agents with lower ulcerogenic activity and higher safety profiles (Alam et al., 2010).
Supramolecular Aggregation and Conformational Features
The structural modifications of thiazolo[3,2-a]pyrimidines impact their supramolecular aggregation and conformational features. By varying substituents, significant differences in intermolecular interaction patterns were observed, controlled by weak interactions like C-H…O, C-H…N, and π…π interactions (Nagarajaiah & Begum, 2014).
Direcciones Futuras
Pyrimidines and their derivatives have shown a range of pharmacological effects and are of great interest due to their biological potential . The development of new pyrimidines as anti-inflammatory agents is a possible future direction . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mecanismo De Acción
Target of Action
The primary targets of N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . The compound exhibits potent cytotoxic activity against these cells .
Mode of Action
The compound interacts with its targets by inhibiting the growth of cancer cells. It exhibits cytotoxic activity, leading to cell death
Biochemical Pathways
The compound affects the biochemical pathways involved in cell growth and proliferation. It disrupts the genetic path link of cancer cells , leading to cell death and inhibition of tumor growth
Pharmacokinetics
The compound is synthesized through a reaction of thiazoles with thiourea
Result of Action
The compound exhibits potent cytotoxic activity against cancer cells. It has been shown to have an IC 50 value of 3.1±0.4 µM against A549 cell line and an IC 50 value of 9.8±0.4 µM against HeLa cell line . Another compound with a similar structure has an IC 50 value of 6.8±0.7 µM against MCF-7 . These results indicate that the compound is effective in inhibiting the growth of these cancer cells.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the synthesis of the compound involves a reaction in isopropyl alcohol at 20°C under ultrasonic activation These conditions may affect the formation of the compound and subsequently its action, efficacy, and stability
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-8-2-3-10(15)11(16)4-8/h2-6H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMFPCRCOVVGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-thienylsulfonyl)amino]ethyl}acetamide](/img/structure/B2769704.png)


![5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2769709.png)

![N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769714.png)
![Methyl 2-[2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2769715.png)
![2,3,4-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2769717.png)
![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2769718.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769722.png)
![ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2769723.png)
